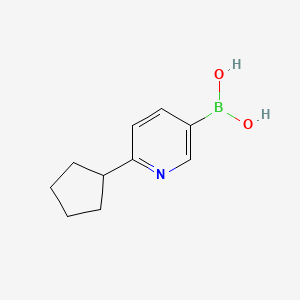
(6-Cyclopentylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyclopentylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C10H14BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopentylpyridin-3-yl)boronic acid typically involves the reaction of a cyclopentyl-substituted pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(6-Cyclopentylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate complex.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products Formed
Oxidation: Boronic esters or boronate complexes.
Reduction: Borane derivatives.
Substitution: Various arylated products depending on the coupling partner.
Aplicaciones Científicas De Investigación
(6-Cyclopentylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Cyclopentylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a building block in the synthesis of complex molecules. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pyridinylboronic acid
- Cyclopentylboronic acid
Comparison
(6-Cyclopentylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclopentyl group and a pyridinyl group, which confer distinct steric and electronic properties. This combination enhances its reactivity and selectivity in various chemical reactions compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C10H14BNO2 |
|---|---|
Peso molecular |
191.04 g/mol |
Nombre IUPAC |
(6-cyclopentylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8,13-14H,1-4H2 |
Clave InChI |
TWOQSCHZCVIRRW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)C2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
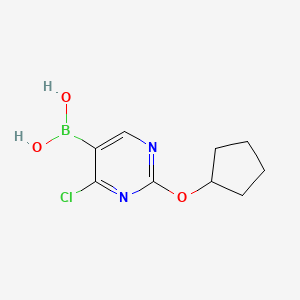
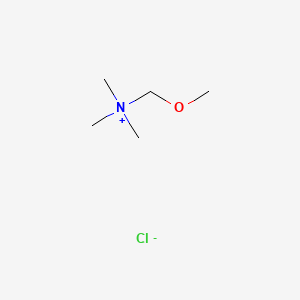


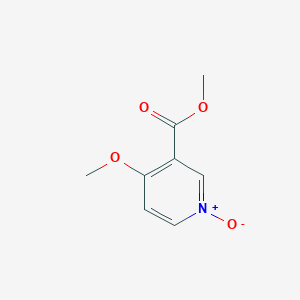
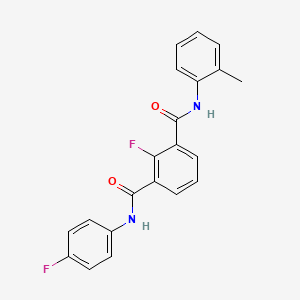
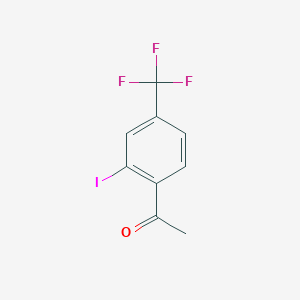
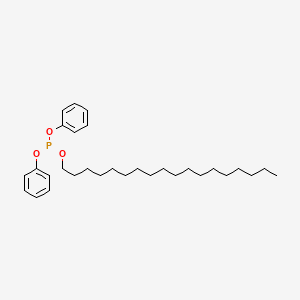
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)


![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
